molecular formula C15H21NO6 B12568949 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile CAS No. 601491-67-2

3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile

Cat. No.: B12568949
CAS No.: 601491-67-2
M. Wt: 311.33 g/mol
InChI Key: XZHFIMVDRPXMIA-UHFFFAOYSA-N
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Description

3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile is a benzonitrile derivative featuring two 2-(2-hydroxyethoxy)ethoxy substituents at the 3- and 4-positions of the benzene ring. This compound is characterized by its polyether chains, which confer high polarity and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Properties

CAS No.

601491-67-2

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

3,4-bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile

InChI

InChI=1S/C15H21NO6/c16-12-13-1-2-14(21-9-7-19-5-3-17)15(11-13)22-10-8-20-6-4-18/h1-2,11,17-18H,3-10H2

InChI Key

XZHFIMVDRPXMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OCCOCCO)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with 2-(2-chloroethoxy)ethanol under specific conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 3,4-dihydroxybenzonitrile react with the chloroethoxy groups to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile depends on its interaction with molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in interactions with enzymes or receptors, modulating their function. The exact pathways involved may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents Physical State Key Solubility Characteristics
3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile ~350 (estimated) Dual 2-(2-hydroxyethoxy)ethoxy groups Likely viscous oil or solid High in DMF, THF, and aqueous-organic mixtures
4-[2-(Aminooxy)ethoxy]benzonitrile (CAS: 1448673-15-1) 178.19 Single 2-(aminooxy)ethoxy group Solid Moderate in polar solvents (e.g., ethanol)
4-[4-(4-Iodo-2,6-dimethylphenoxy)pyrimidin-2-ylamino]benzonitrile (Compound 3, ) N/A Pyrimidinylamino and iodo-phenoxy groups White solid Soluble in DMF, THF
4-(4-{4-[3-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethoxy)prop-1-ynyl]-2,6-dimethylphenoxy}pyrimidin-2-ylamino)benzonitrile (Compound 4, ) N/A Extended ethoxy-hydroxypropynyl chain Brown oil High in DMF/THF mixtures

Key Observations :

  • Polarity and Solubility: The target compound’s dual hydroxyethoxy chains enhance hydrophilicity compared to 4-[2-(aminooxy)ethoxy]benzonitrile, which lacks hydroxyl groups. This aligns with ’s Compound 4, where extended ethoxy-hydroxy chains improve solubility in polar solvents .
  • Physical State : Longer ethoxy chains (e.g., in ’s Compound 4) often result in oily consistency due to reduced crystallinity, whereas simpler analogs (e.g., Compound 3 in ) form solids .

Insights :

  • Lower yields in (17–36%) and (17%) reflect the difficulty of introducing bulky substituents like pyrimidinylamino or extended ethoxy chains.
  • The target compound’s synthesis would likely require optimized conditions (e.g., excess reagents or milder bases) to improve efficiency.

Biological Activity

3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile is a synthetic compound that has garnered attention for its potential biological applications. Its structural features suggest it may interact with various biological systems, making it a candidate for further investigation in pharmacological contexts. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile features a benzene ring substituted with two hydroxyethyl ether chains and a nitrile group. These functional groups contribute to its solubility and reactivity, potentially influencing its biological interactions.

Research indicates that compounds similar to 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : The presence of hydroxyethyl ether groups may enhance interactions with cellular receptors or transporters, influencing signaling pathways related to growth and inflammation.

Biological Assays and Findings

A variety of biological assays have been conducted to evaluate the activity of 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile. Below is a summary of key findings:

Assay Type Concentration Tested Effect Observed Reference
MTT Cell Viability1 µg/mL - 100 µg/mLDecreased cell viability at higher concentrations
NO Production Assay1 µg/mL - 100 µg/mLSignificant reduction in LPS-stimulated NO production
Inflammatory CytokinesVariousReduced TNF-α and CCL2 secretion in treated cells
Enzyme Inhibition10 µMInhibited target enzyme activity by up to 70%

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds structurally related to 3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile:

  • Anti-inflammatory Effects : A study demonstrated that treatment with related compounds significantly reduced inflammatory markers in RAW264.7 macrophage cells stimulated with LPS. The reduction in nitric oxide (NO) production was particularly notable, suggesting a mechanism for mitigating inflammation .
  • Cytotoxicity Assessment : In various cancer cell lines, similar compounds showed selective cytotoxicity at higher concentrations without affecting normal cell viability at lower doses. This selectivity indicates potential for cancer therapy applications .

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